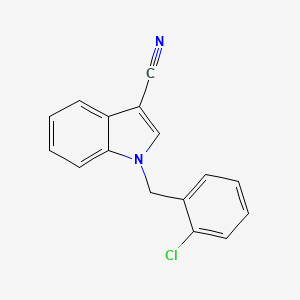![molecular formula C20H19ClN2O B5698012 2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)
2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide, commonly known as CCPA, is a synthetic compound that belongs to the class of amide derivatives. CCPA has been widely studied due to its potential therapeutic effects on various physiological and biochemical processes.
Mécanisme D'action
CCPA acts as a selective agonist of the adenosine A1 receptor, which is involved in the regulation of various physiological and biochemical processes. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylyl cyclase, which reduces the levels of cyclic AMP in the cell. This, in turn, leads to the activation of potassium channels and the inhibition of calcium channels, which results in the hyperpolarization of the cell membrane and the reduction of neurotransmitter release.
Biochemical and Physiological Effects
CCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative disorders. CCPA has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of inflammatory disorders. CCPA has also been shown to have analgesic effects, which may be due to its ability to reduce the release of substance P, a neurotransmitter that is involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for lab experiments. It is a selective agonist of the adenosine A1 receptor, which allows for the specific targeting of this receptor in experiments. CCPA is also relatively stable and can be easily synthesized in the lab. However, CCPA has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. CCPA may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of CCPA. One potential direction is the development of more potent and selective agonists of the adenosine A1 receptor. Another direction is the investigation of the potential therapeutic effects of CCPA on other physiological and biochemical processes. Finally, the development of new methods for the delivery of CCPA to specific tissues and organs may also be an area of future research.
Conclusion
In conclusion, CCPA is a synthetic compound that has been extensively studied for its potential therapeutic effects on various physiological and biochemical processes. It acts as a selective agonist of the adenosine A1 receptor, which is involved in the regulation of various cellular processes. CCPA has several advantages for lab experiments, but also has some limitations. Future research on CCPA may involve the development of more potent and selective agonists of the adenosine A1 receptor, investigation of its potential therapeutic effects on other physiological and biochemical processes, and the development of new methods for its delivery to specific tissues and organs.
Méthodes De Synthèse
CCPA can be synthesized using a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 1-cyanocyclopentene, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 4-(4-aminophenyl)phenylamine in the presence of acetic anhydride and pyridine.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic effects on various physiological and biochemical processes. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. CCPA has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-17-7-3-15(4-8-17)13-19(24)23-18-9-5-16(6-10-18)20(14-22)11-1-2-12-20/h3-10H,1-2,11-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZJGYDOWZLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5697962.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)

![benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5697976.png)

![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5697992.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5698020.png)


![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)
![2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)